(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide
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Overview
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is a compound that features a piperidine moiety, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide typically involves the formation of the piperidine ring followed by the introduction of the amino and butyramide groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group using reagents such as ammonia or amines.
Amidation Reactions: Formation of the butyramide group through reactions with butyric acid derivatives.
Industrial Production Methods
Industrial production methods often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include:
Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation of intermediates.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Reduction of the piperidine ring or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
Uniqueness
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is unique due to its specific structural features and the combination of functional groups, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18(12(3)4)10-13-6-8-17(5)9-7-13/h11-14H,6-10,16H2,1-5H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHTJVOBKNYOV-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCN(CC1)C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCN(CC1)C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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